(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone
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Overview
Description
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a chlorine atom at the 4-position and an indole moiety attached via a methanone linkage. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-pyridinecarboxaldehyde and 2,3-dihydroindole.
Condensation Reaction: The 4-chloro-2-pyridinecarboxaldehyde undergoes a condensation reaction with 2,3-dihydroindole in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired methanone linkage.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-pyridin-2-yl)-methanol
- (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
- (2-Chloro-6-methylpyridin-4-yl)methanol
Uniqueness
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone stands out due to its unique combination of a pyridine ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-chloropyridin-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-7-16-12(9-11)14(18)17-8-6-10-3-1-2-4-13(10)17/h1-5,7,9H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZPRQUAJYDBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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